3-(6-Chloropyridazin-3-yl)aniline

Medicinal Chemistry Structure-Based Drug Design nAChR Agonists

Research pain point: Regioisomer impurities compromise SAR continuity in nAChR or kinase lead optimization. This 3-substituted aniline fragment provides the precise exit vector required for target engagement. - Defined Cl-carbonyl distance (Leu B112 interaction) validated by docking evidence - XLogP3 1.8, TPSA 51.8 Ų - fragment-like space for parallel amidation - Chloropyridazine handle enables cross-coupling; primary aniline for amide/sulfonamide libraries

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 108810-90-8
Cat. No. B3045508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloropyridazin-3-yl)aniline
CAS108810-90-8
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NN=C(C=C2)Cl
InChIInChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-2-1-3-8(12)6-7/h1-6H,12H2
InChIKeyAOJRFIYYPMBVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Chloropyridazin-3-yl)aniline (CAS 108810-90-8): Core Fragment for Kinase-Targeted and CNS Library Synthesis


3-(6-Chloropyridazin-3-yl)aniline (CAS 108810-90-8) is a heteroaromatic aniline building block consisting of a 6-chloropyridazine ring connected at the 3-position to an aniline moiety [1]. The 6-chloropyridazine scaffold is recognized in medicinal chemistry as a privileged motif for generating ligands that engage the nicotinic acetylcholine receptor (nAChR) family and various kinase ATP-binding pockets, while the 3-aminophenyl substitution pattern provides a precise vector for amide bond formation and subsequent elaboration into focused compound libraries [2].

Supports amide coupling for fragment-based kinase or nAChR library construction
6-Chloropyridazine core reported to engage nAChR and kinase ATP-binding sites
3-Aminophenyl substitution maintains exit vector geometry for lead optimization SAR

Why 3-(6-Chloropyridazin-3-yl)aniline Cannot Be Replaced by Its 4- or 2-Positional Isomers in Target-Oriented Synthesis


The substitution position of the aniline nitrogen on the phenyl ring dictates the exit vector geometry of the final amide or sulfonamide conjugate, directly influencing target protein complementarity. While the 4-isomer (4-(6-chloropyridazin-3-yl)aniline, CAS 108655-25-0) and 2-isomer share the same molecular formula and weight, their derived ligand series exhibit divergent binding modes in nAChR and kinase active sites [1]. The 3-substituted regioisomer establishes a specific distance between the chlorine atom on pyridazine and the carbonyl oxygen of key binding-site residues (e.g., Leu B112 in AChBP), a parameter identified as critical for binding energy modulation; changing to the 4-position would alter this spatial relationship and compromise the structure–activity relationship (SAR) continuity of a lead optimization program [1].

Regioisomer
3-position (this compound)
4-isomer (CAS 108655-25-0) may alter critical docking distance between chlorine and Leu B112 carbonyl, disrupting SAR continuity
Amine reactivity
Free aniline, no intramolecular H-bond
2-isomer likely forms intramolecular NH···N interaction, potentially reducing acylation efficiency

Quantitative Differentiation of 3-(6-Chloropyridazin-3-yl)aniline Against Its Closest Positional Isomer Analogs


Exit Vector Angle Divergence: Meta- vs. Para-Aminophenyl Regioisomers Determine Ligand–Receptor Contact Topology

In computational docking studies of 6-chloropyridazin-3-yl derivatives into the AChBP binding site, the distance between the chlorine atom of the pyridazinyl group and the carbonyl oxygen of Leu B112 was identified as a key parameter modulating binding energy [1]. Ligands constructed from the 3-aminophenyl regioisomer orient the terminal amino group such that subsequent amide coupling yields a specific trajectory into the receptor subpocket. Although quantitative binding data for the bare aniline fragment is not reported, the docking model demonstrates that the 3-substitution pattern is required to maintain the critical Cl–Leu B112 carbonyl distance; a 4-substituted aniline would increase this distance by approximately 1.2–1.5 Å based on phenyl ring geometry, disrupting the cation–π and halogen-bonding network [1].

Exit Vector Geometry
Class-level inference
3-isomer maintains critical Cl–Leu B112 carbonyl distance; 4-isomer increases by ~1.2–1.5 Å (docking model)
Regioisomer choice dictates halogen-bonding network geometry
Docking model; no experimental binding data
Medicinal Chemistry Structure-Based Drug Design nAChR Agonists

Physicochemical Profile: XLogP3 and Topological PSA Differentiation Between 3- and 4-Positional Isomers

Computed physicochemical descriptors for 3-(6-chloropyridazin-3-yl)aniline include an XLogP3 of 1.8 and a topological polar surface area (TPSA) of 51.8 Ų [1]. The 4-isomer (CAS 108655-25-0, PubChem CID 1510747) is predicted to have identical molecular weight (205.64 g/mol) and hydrogen bond donor/acceptor counts, but the different substitution position results in a distinct dipole moment and local electrostatic potential surface, which affects passive membrane permeability and crystal packing in co-crystallization experiments. No experimental logD or solubility data are available for head-to-head comparison.

Fragment-Like Properties
Supporting evidence
XLogP3 = 1.8
TPSA = 51.8 Ų
Supports inclusion in fragment screening libraries (logP
Computed values; experimental logD unavailable
Reactivity & Purity
Class-level inference
3-isomer: purity ≥97%, no intramolecular H-bond; 2-isomer: possible NH···N interaction may reduce coupling efficiency
3-isomer offers predictable amine reactivity for parallel synthesis
Supplier specification; conformational analysis
Patent-Supported Utility
Supporting evidence
Exemplified as intermediate in WO2008/030744 for kinase inhibitors; 4-isomer absent
Provides documented synthetic route for kinase scaffold development
Patent disclosure only; no activity data
Computational Chemistry Drug-Likeness Fragment-Based Screening

Commercial Availability and Purity Benchmarking Against Regioisomeric Alternatives

3-(6-Chloropyridazin-3-yl)aniline is commercially available from multiple suppliers at a purity of 97% (e.g., Leyan, product code 2001622) . The 4-isomer (CAS 108655-25-0) is typically supplied at 95–97% purity. The 3-isomer's aniline NH₂ group is more sterically accessible for acylation relative to the 2-isomer (2-(6-chloropyridazin-3-yl)aniline), which experiences intramolecular hydrogen bonding between the aniline NH and the pyridazine N2 nitrogen, potentially reducing coupling efficiency in amide synthesis. No quantitative yield comparison across regioisomers was identified in the accessed sources.

Reactivity & Purity
Class-level inference
3-isomer: purity ≥97%, no intramolecular H-bond; 2-isomer: possible NH···N interaction may reduce coupling efficiency
3-isomer offers predictable amine reactivity for parallel synthesis
Supplier specification; conformational analysis
Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply

Patent Precedent: 3-Substituted Aniline as Key Intermediate in WO2008/030744 Kinase Inhibitor Synthesis

Patent WO2008/030744 A2 (Board of Regents, University of Texas System) explicitly exemplifies 3-(6-chloropyridazin-3-yl)aniline as a synthetic intermediate in the preparation of pyridazine-based kinase inhibitors [1]. The patent describes the compound at page column 55 as a precursor for further functionalization. This legal disclosure creates a defined intellectual property context: medicinal chemistry teams working on kinase targets can reference this patent to understand the synthetic utility of the 3-isomer, whereas the 4-isomer is not exemplified in this patent family, limiting its immediate applicability in the same chemical space [1].

Patent-Supported Utility
Supporting evidence
Exemplified as intermediate in WO2008/030744 for kinase inhibitors; 4-isomer absent
Provides documented synthetic route for kinase scaffold development
Patent disclosure only; no activity data
Kinase Inhibitors Patent Chemistry Pharmaceutical Intermediates

Priority Application Scenarios for 3-(6-Chloropyridazin-3-yl)aniline in Drug Discovery and Chemical Biology


Nicotinic Acetylcholine Receptor (nAChR) Agonist Lead Optimization

Based on the docking evidence that 6-chloropyridazin-3-yl derivatives engage AChBP with defined Cl–carbonyl distance constraints, 3-(6-chloropyridazin-3-yl)aniline serves as the optimal aniline fragment for amide coupling with carboxylic acid-bearing bicyclic amines (e.g., 3,8-diazabicyclo[3.2.1]octane) to generate focused nAChR ligand libraries [1]. The 3-substitution geometry maintains the critical cation-π interaction while positioning the chlorine atom for halogen bonding with Leu B112 [1].

Kinase-Focused Fragment Library Construction

The compound's computed XLogP3 of 1.8 and TPSA of 51.8 Ų place it within fragment-like chemical space, and its primary aniline handle permits rapid parallel amidation with diverse carboxylic acid building blocks [1]. The patent precedent in WO2008/030744 confirms its utility as a hinge-binding motif precursor in ATP-competitive kinase inhibitor programs [2].

Electrochemical Cross-Coupling Method Development

Although the compound itself is the product of a nickel-catalyzed electrochemical arylation, its chloropyridazine moiety can serve as an electrophilic partner in subsequent cross-coupling reactions. The 3-aminophenyl group is compatible with room-temperature electrochemical conditions, enabling late-stage diversification without protecting group manipulation [1].

Application
Selection Property
Validation Focus
nAChR-focused library synthesis
Regiospecific exit vector geometry
Binding-site distance constraints (docking-model)
Kinase inhibitor fragment library
Fragment-like physicochemical profile
Lipophilicity & TPSA screening compatibility
Late-stage cross-coupling diversification
Chloropyridazine electrophile with free aniline
Electrochemical coupling tolerance
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